SB 452533

概要

準備方法

合成経路と反応条件

SB 452533の合成は、中間体の調製から始まる複数のステップを伴います。主なステップには次のものが含まれます。

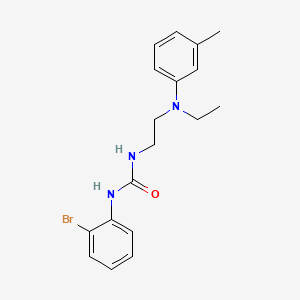

尿素誘導体の形成: 2-ブロモフェニルイソシアネートと2-(エチル(3-メチルフェニル)アミノ)エチルアミンの反応は、適切な溶媒中で制御された温度条件下で行われ、目的の尿素誘導体を生成します。

精製: 粗生成物は、再結晶化またはクロマトグラフィーなどの技術を使用して精製され、高純度のthis compoundが得られます。

工業的生産方法

This compoundの特定の工業的生産方法は広く文書化されていませんが、一般的なアプローチには、ラボでの合成プロセスを拡大することが含まれます。これには、反応条件の最適化、工業用グレードの溶媒と試薬の使用、および研究開発目的で必要な純度基準を満たすための大規模精製技術の採用が含まれます。

化学反応の分析

反応の種類

SB 452533は、フェニル環上の臭素原子の存在により、主に置換反応を起こします。この化合物は、尿素部分のために、水素結合や他の非共有結合相互作用にも参加することができます。

一般的な試薬と条件

置換反応: 求核剤(例:アミン、チオール)などの試薬は、穏やかな条件から中程度の条件下で臭素原子と反応することができます。

水素結合: 尿素基は、さまざまな生体分子と水素結合を形成し、その結合親和性と特異性を影響します。

形成される主な生成物

This compoundの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの置換反応は、異なる官能基を持つ新しい尿素誘導体の形成につながる可能性があります。

科学的研究への応用

This compoundは、次のものを含む、幅広い科学的研究への応用を持っています。

科学的研究の応用

Neuroscience

SB 452533 is extensively utilized in neuroscience to investigate the role of TRPV1 in pain perception and neuroinflammation. As a TRPV1 antagonist, it helps researchers understand how the inhibition of this receptor can affect pain pathways.

Case Study: Pain Perception

A study demonstrated that this compound effectively inhibited capsaicin-induced activation of TRPV1 in human embryonic kidney (HEK) cells. This inhibition was quantified using electrophysiological methods, revealing a concentration-dependent blockade of TRPV1 currents .

Pharmacology

In pharmacological research, this compound serves as a valuable tool for assessing the effects of TRPV1 inhibition across various physiological and pathological conditions.

Data Table: Pharmacological Effects of this compound

Drug Development

This compound is considered a lead compound for developing new analgesic and anti-inflammatory drugs targeting TRPV1. Its unique binding affinity allows researchers to explore potential therapeutic applications in pain management.

Case Study: Development of Analgesics

Research has indicated that optimizing compounds based on this compound could lead to new drugs with improved efficacy and safety profiles. For instance, derivatives such as SB-705498 have emerged as more potent TRPV1 antagonists, demonstrating the pathway from this compound to advanced drug candidates .

Biochemistry

In biochemistry, this compound is employed to explore the molecular mechanisms involving TRPV1. Its ability to inhibit TRPV1 allows researchers to dissect biochemical pathways associated with pain and inflammation.

Research Insights

Studies have shown that the mechanism of action for this compound involves competitive inhibition at the TRPV1 receptor, preventing activation by various stimuli such as capsaicin and acidic environments. This understanding aids in elucidating the broader implications of TRPV1 in cellular signaling pathways.

Comparison Table: this compound vs. Similar Compounds

| Compound Name | Mechanism of Action | Selectivity | Potency |

|---|---|---|---|

| This compound | TRPV1 antagonist | Moderate | High |

| Capsazepine | TRPV1 antagonist | Moderate | Moderate |

| AMG 9810 | TRPV1 antagonist | High | Very High |

| JNJ-17203212 | TRPV1 antagonist | Variable | High |

This table highlights the unique characteristics of this compound compared to other known TRPV1 antagonists, emphasizing its specific binding affinity and therapeutic potential.

作用機序

SB 452533は、カプサイシンや他のアゴニストのTRPV1受容体への結合を競合的に阻害することで、その効果を発揮します。 この阻害は、TRPV1の活性化を防ぎ、それによって痛みと炎症を引き起こす下流のシグナル伝達経路を遮断します . この化合物は、TRPV1受容体の細胞外にアクセス可能な部位に結合し、これはその拮抗作用にとって重要です .

類似化合物との比較

類似化合物

カプサゼピン: 類似の作用機序を持つ別のTRPV1アンタゴニストですが、化学構造は異なります。

AMG 9810: SB 452533と比較して、より高い選択性と効力を備えた強力なTRPV1アンタゴニスト。

JNJ-17203212: 異なる薬物動態特性と治療的可能性を持つTRPV1アンタゴニスト。

This compoundの独自性

This compoundは、TRPV1受容体に対する特定の結合親和性と選択性により、ユニークです。 複数の刺激(カプサイシン、熱、酸)によるTRPV1活性化を阻害する能力により、さまざまな生物学的プロセスにおけるTRPV1の包括的な役割を研究するための貴重なツールとなっています .

生物活性

SB 452533 is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain sensation, thermoregulation, and various inflammatory processes. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in pain management and metabolic disorders.

This compound functions by blocking the TRPV1 receptor, which is activated by capsaicin, noxious heat, and acidic conditions. Its potency as a TRPV1 antagonist is characterized by a pKb value of 7.7 and an IC50 value of approximately 7.0 for acid-mediated responses . This inhibition can lead to reduced pain signaling and modulation of metabolic pathways.

Table 1: Key Pharmacological Properties of this compound

| Property | Value |

|---|---|

| TRPV1 Antagonist | Yes |

| pKb | 7.7 |

| pIC50 | 7.0 |

| Effective Concentration Range | 0.1 - 10 μM |

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects in neuronal cultures subjected to hypoxic conditions. In studies, the compound was administered at varying concentrations (0.1 to 10 μM) alongside other compounds like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA). The results demonstrated that pretreatment with this compound could enhance cell survival under stress conditions by modulating receptor activity .

Impact on Metabolism

In metabolic studies, this compound has been shown to influence glucose oxidation pathways. In vitro experiments indicated that pharmacological inhibition of TRPV1 using this compound led to decreased phosphorylation of key metabolic regulators such as CAMKK2 and AMPK, suggesting a role in energy homeostasis and glucose metabolism .

Case Studies and Experimental Findings

Several studies have explored the effects of this compound in different biological contexts:

- Study on Capsaicin-Induced Responses : In experiments involving myotubes treated with capsaicin, the addition of this compound resulted in significant alterations in intracellular ATP levels and reduced activation of AMPK pathways, indicating its potential to modulate energy metabolism under excitatory conditions .

- Hypoxia-Induced Neuronal Damage : A study highlighted the protective role of this compound against hypoxia-induced damage in cortical neurons, where it was found to significantly improve cell viability compared to control groups .

Table 2: Summary of Experimental Findings

| Study Focus | Key Findings |

|---|---|

| Neuroprotection | Improved cell survival under hypoxic conditions |

| Metabolic Regulation | Reduced phosphorylation of AMPK and CAMKK2 |

| Capsaicin Response Modulation | Altered ATP levels; inhibited energy metabolism pathways |

特性

IUPAC Name |

1-(2-bromophenyl)-3-[2-(N-ethyl-3-methylanilino)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BrN3O/c1-3-22(15-8-6-7-14(2)13-15)12-11-20-18(23)21-17-10-5-4-9-16(17)19/h4-10,13H,3,11-12H2,1-2H3,(H2,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFJYEGJUQIBBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCNC(=O)NC1=CC=CC=C1Br)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459429-39-1 | |

| Record name | 459429-39-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。